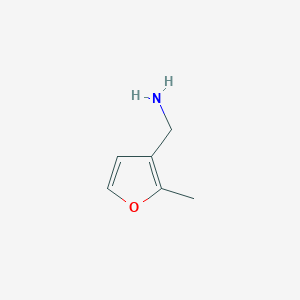

(2-Methylfuran-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJAKJOQAZHEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594618 | |

| Record name | 1-(2-Methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35801-15-1 | |

| Record name | 1-(2-Methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylfuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of (2-Methylfuran-3-yl)methanamine?

An In-depth Technical Guide on the Core Properties of (2-Methylfuran-3-yl)methanamine

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound, a disubstituted furan derivative, represents a compelling molecular scaffold for researchers in medicinal chemistry and materials science. The furan nucleus is a cornerstone in the development of pharmacologically active agents, prized for its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, such as phenyl groups.[1][2] This bioisosteric replacement can enhance metabolic stability, modulate receptor binding interactions, and improve the overall pharmacokinetic profile of a drug candidate.[1] The incorporation of a primary aminomethyl group at the 3-position introduces a basic, nucleophilic center, providing a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive analysis of the fundamental properties, plausible synthetic routes, predictive characterization, and potential applications of this compound, designed for professionals engaged in drug discovery and development.

Section 1: Core Physicochemical and Structural Properties

This compound (CAS No: 35801-15-1) is an organic compound with the molecular formula C₆H₉NO.[3] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a methanamine group at the 3-position. This arrangement of substituents dictates its physical and chemical behavior. The presence of the nitrogen and oxygen heteroatoms makes the molecule polar and capable of acting as both a hydrogen bond donor (the -NH₂ group) and acceptor (the furan oxygen and the amine nitrogen). This capacity for hydrogen bonding is a critical determinant of its solubility and its potential interactions with biological targets.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 35801-15-1 | [3] |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3] |

| Appearance | Light yellow to yellow Liquid / Solid | [3] |

| Boiling Point (Predicted) | 159.9 ± 25.0 °C | [3] |

| Density (Predicted) | 1.024 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.12 ± 0.29 | [3] |

| Storage Conditions | 2-8°C, Protect from light | [3] |

Section 2: Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its structure lends itself to synthesis via well-established and reliable organic chemistry transformations. The commercial availability of its hydrochloride salt implies that robust manufacturing routes have been developed.[4] Below, we propose two logical and efficient synthetic pathways.

Proposed Synthetic Pathways

The most direct approaches to synthesizing this compound would involve the formation of the amine group from a suitable precursor, such as an aldehyde or a nitrile.

-

Route A: Reductive Amination of 2-Methyl-3-furaldehyde. This is a cornerstone reaction for amine synthesis. The aldehyde precursor is reacted with a source of ammonia (like ammonia in methanol or ammonium chloride) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred for its selectivity in reducing the C=N double bond over the C=O bond of the starting aldehyde.

-

Route B: Reduction of 2-Methyl-3-furonitrile. The reduction of a nitrile group is another classic and high-yielding method for the preparation of primary amines. The precursor, 2-methyl-3-furonitrile, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often clean and efficient, provided the nitrile precursor is accessible.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]

- 4. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

(2-Methylfuran-3-yl)methanamine structure and chemical formula

An In-depth Technical Guide to (2-Methylfuran-3-yl)methanamine: Structure, Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic amine that presents significant interest to researchers in synthetic chemistry and drug development. As a derivative of 2-methylfuran, a platform chemical obtainable from renewable biomass sources, it represents a sustainable building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. The presence of a reactive primary amine handle on a furan scaffold makes it a versatile intermediate for constructing novel compound libraries, particularly in medicinal chemistry where the furan moiety can serve as a valuable bioisostere for aromatic rings.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific reproducibility. This compound is cataloged under several identifiers across chemical databases.

-

Systematic Name: this compound

-

Other Names: C-(2-Methyl-furan-3-yl)-methylamine, 3-Aminomethyl-2-methylfuran[2]

-

CAS Number: 35801-15-1 (for the free base)[2]

-

Molecular Formula: C₆H₉NO[2]

-

Molecular Weight: 111.14 g/mol [2]

It is also commercially available as a hydrochloride salt, this compound hydrochloride, with the CAS Number 1197962-78-9.[3]

Chemical Structure

The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group (-CH₃) is substituted at position 2, and a methanamine group (-CH₂NH₂) is at position 3.

Caption: 2D structure of this compound.

Physicochemical Data

The known and predicted properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 159.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.12 ± 0.29 (Predicted) | [2] |

| Storage | 2-8°C, under inert atmosphere, protect from light | [2] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this exact isomer is sparse, a robust synthetic strategy can be designed based on well-established transformations in organic chemistry. The most direct and industrially scalable approach is the reductive amination of the corresponding aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-methylfuran-3-carboxaldehyde as the key precursor. This aldehyde can be synthesized from the commercially available (2-methylfuran-3-yl)methanol through a mild oxidation.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a two-step process starting from (2-methylfuran-3-yl)methanol.

Step 1: Oxidation of (2-methylfuran-3-yl)methanol to 2-methylfuran-3-carboxaldehyde

-

Rationale: Pyridinium chlorochromate (PCC) is a reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which is crucial for preserving the furan ring's integrity.

-

Methodology:

-

Suspend PCC (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Dissolve (2-methylfuran-3-yl)methanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove chromium byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methylfuran-3-carboxaldehyde, which can be used in the next step without further purification.

-

Step 2: Reductive Amination to this compound

-

Rationale: This one-pot reaction first forms an imine intermediate between the aldehyde and an ammonia source, which is then immediately reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of various functional groups.

-

Methodology:

-

Dissolve the crude 2-methylfuran-3-carboxaldehyde (1.0 equivalent) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) and stir for 30 minutes at room temperature to facilitate imine formation.

-

Cool the reaction to 0°C and add STAB (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via TLC or LC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the final this compound.

-

Anticipated Spectroscopic Characterization

For structural verification, the following spectroscopic signatures are predicted:

| Technique | Expected Features |

| ¹H NMR | - Singlet for the furan methyl protons (~2.2-2.4 ppm). - Singlet for the aminomethyl (-CH₂) protons (~3.7-3.9 ppm). - Two doublets for the furan ring protons (~6.2-6.4 ppm and ~7.2-7.4 ppm). - Broad singlet for the amine (-NH₂) protons (variable, ~1.5-3.0 ppm). |

| ¹³C NMR | - Signal for the methyl carbon (~13-15 ppm). - Signal for the aminomethyl carbon (~38-42 ppm). - Four distinct signals for the furan ring carbons (~110-155 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 111. |

| IR | - N-H stretching bands (two peaks for primary amine) around 3300-3400 cm⁻¹. - C-H stretching (aliphatic and aromatic) around 2850-3100 cm⁻¹. - C=C stretching of the furan ring around 1500-1600 cm⁻¹. - C-O-C stretching around 1000-1100 cm⁻¹. |

Applications in Research and Drug Development

The 2-Methylfuran Scaffold: A Sustainable Platform

2-Methylfuran is recognized as a key biomass-derived chemical.[1] Its synthesis from hemicellulose positions it as a renewable alternative to petroleum-based feedstocks.[1] This "green" origin is increasingly important in the pharmaceutical industry, which seeks to adopt more sustainable practices. The related solvent, 2-methyltetrahydrofuran (2-MeTHF), is already valued as a green solvent in pharmaceutical processes.[4]

A Versatile Building Block for Chemical Synthesis

The true value of this compound lies in its bifunctional nature. The primary amine is a powerful nucleophile and a synthetic handle for a wide array of chemical transformations.

-

Amide Coupling: Reacts readily with carboxylic acids, acyl chlorides, or activated esters to form amides, a cornerstone of medicinal chemistry.

-

Further Reductive Amination: Can be reacted with other aldehydes or ketones to generate secondary amines.

-

Urea/Thiourea Formation: Reacts with isocyanates or isothiocyanates to produce ureas and thioureas, which are common motifs in biologically active molecules.

-

Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides.

Caption: Synthetic diversification potential of the title compound.

Potential in Medicinal Chemistry

The furan ring is a well-known pharmacophore and is often used as a bioisosteric replacement for a benzene ring to modulate properties like solubility, metabolism, and target binding. Several approved drugs contain a furan or methylfuran core.[5] Given this precedent, this compound is an attractive starting point for generating libraries of novel compounds for screening against various biological targets. Its structure is a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutics.

Safety, Handling, and Storage

-

Hazard Assessment: While specific toxicological data for this compound is not available, its structural isomer, (5-methylfuran-2-yl)methanamine, is classified as highly flammable and an irritant to the skin, eyes, and respiratory system.[6] It is prudent to assume similar hazards for this compound. Primary amines can also be corrosive and sensitizing.

-

Recommended Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Storage and Stability: The compound should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation via oxidation or reaction with atmospheric CO₂.[2] It should be kept away from light and sources of ignition.[2]

Conclusion

This compound is a valuable, biomass-derivable chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its primary amine group, makes it an ideal starting material for creating diverse molecular libraries. As the pharmaceutical industry continues to embrace sustainable chemistry, the importance of platform molecules like this, derived from renewable resources, is set to grow.

References

- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels | MDPI [mdpi.com]

- 2. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]

- 3. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 6. (5-Methylfuran-2-yl)methanamine | 14003-16-8 [sigmaaldrich.com]

The Biological Versatility of Substituted Furanmethanamines: A Technical Guide for Drug Discovery

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of biologically active compounds. Among its myriad derivatives, substituted furanmethanamines have emerged as a particularly versatile class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted furanmethanamine compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, elucidate the molecular mechanisms underpinning their therapeutic potential, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Furanmethanamine Scaffold - A Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and steric properties often allow it to serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, which can lead to enhanced metabolic stability and improved drug-receptor interactions. The incorporation of a methanamine side chain introduces a basic nitrogen atom, providing a handle for further chemical modification and influencing the compound's pharmacokinetic and pharmacodynamic profile. This combination of a furan core and a substituted amine function gives rise to a diverse chemical space with a wide array of biological activities.[2]

The versatility of the furanmethanamine scaffold lies in the ability to readily modify substituents at various positions on both the furan ring and the amine nitrogen. These modifications can profoundly impact the molecule's interaction with biological targets, leading to a range of activities including, but not limited to, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Understanding the intricate relationship between a compound's structure and its biological function is paramount for the rational design of novel therapeutics.

dot

Caption: Core structure of substituted furanmethanamines.

Anticancer Activity: Targeting Key Oncogenic Pathways

Furan-containing compounds have garnered significant attention for their promising anticancer activities.[4] Substituted furanmethanamines, in particular, have demonstrated potent antiproliferative effects against various cancer cell lines through the modulation of critical signaling pathways involved in cell growth, survival, and metastasis.

Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Signaling

Recent studies have elucidated that a key mechanism of action for some furan derivatives involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[6][7] These pathways are frequently dysregulated in a wide range of human cancers and play a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. Certain furan derivatives have been shown to exert their anticancer effects by promoting the activity of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein that negatively regulates the PI3K/Akt pathway.[6] By upregulating PTEN, these compounds can effectively inhibit the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

dot

Caption: Anticancer mechanism of furanmethanamines.

Structure-Activity Relationship (SAR) in Anticancer Furanmethanamines

The antiproliferative activity of substituted furanmethanamines is highly dependent on the nature and position of substituents on both the furan and phenyl rings (in cases of phenylfuranmethanamines).

-

Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring have been shown to enhance cytotoxic activity.[8] This is likely due to their ability to modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

-

Fusion of a Furan Moiety: The attachment of a furan moiety to a chalcone scaffold has been demonstrated to increase antiproliferative activity by more than twofold compared to the parent chalcone.[3] This highlights the significant contribution of the furan ring to the overall anticancer effect.

-

Heterocyclic Substitutions: Incorporating other heterocyclic rings, such as triazole or piperazine, into the benzofuran structure can lead to potent cytotoxic agents.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted furan-based compounds against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Phenylfuranylnicotinamidine | Compound 4e | 60-cell line panel | 0.83 | [10] |

| Furan-fused Chalcone | Varies | HL60 (Leukemia) | Varies | [3] |

| Furan derivative | Compound 1 | HeLa (Cervical) | 0.08 | [6] |

| Furan derivative | Compound 24 | SW620 (Colorectal) | Moderate | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4][11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare stock solutions of the substituted furanmethanamine compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in fresh culture medium to achieve a range of desired concentrations (e.g., 5, 10, 20, 40, 80 µM).[11]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

-

Incubate the plates for a specified period (e.g., 24 or 48 hours).[11]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for 4 hours in the dark at 37°C.[4]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Caption: Antimicrobial mechanisms of furan derivatives.

Structure-Activity Relationship (SAR) in Antimicrobial Furanmethanamines

The antimicrobial efficacy of substituted furanmethanamines is influenced by the nature of the substituents.

-

Para-substituted and Disubstituted Tetrazoles: In a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, compounds with para-substitutions or disubstitutions on the phenyl ring generally exhibited moderate to weak antimicrobial properties. [12]* Fluorophenyl Substitution: The 2-fluorophenyl analogue of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine was identified as a particularly promising antimicrobial agent, with notable activity against standard Staphylococci strains. [12]* Polarity of Substituents: The polarity of substituents plays a crucial role in the antibacterial activity of linezolid analogues with furanmethanamine-like moieties. Smaller, non-polar fragments are generally better tolerated. [13]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative substituted furanmethanamine and related furan derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-(furan-2-ylmethyl)-1-(2-fluorophenyl)-1H-tetrazol-5-amine (Compound 6) | Staphylococcus epidermidis (hospital isolates) | 4 | [12] |

| N-(furan-2-ylmethyl)-1-(2-fluorophenyl)-1H-tetrazol-5-amine (Compound 6) | Staphylococcus aureus (standard) | 8-32 | [12] |

| 6-(5-(4-(dimethylamino)phenyl)furan-2-yl)nicotinamidine (Compound 4a) | Staphylococcus aureus | 10 | [10] |

| 6-(5-(4-bromophenyl)furan-2-yl)nicotinamidine (Compound 4b) | Staphylococcus aureus | 10 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15] Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [13] * Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the furanmethanamine compound in an appropriate solvent.

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the growth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours. [16]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [14] dot

-

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective and Neurological Activities: Modulating Brain Function

Substituted furanmethanamines and related furan derivatives have shown considerable promise in the realm of neuroscience, exhibiting neuroprotective, anti-neuroinflammatory, and cognitive-enhancing properties.

Mechanism of Action: Modulation of Key Signaling Pathways

The neuroprotective effects of these compounds are often attributed to their ability to modulate multiple intracellular signaling pathways.

-

CREB-BDNF Pathway: Upregulation of the CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling cascade promotes neurotrophic support, enhances synaptic plasticity, and increases neuronal resistance to apoptosis. [[“]][[“]]* MAPK/NF-κB Pathway: Inhibition of the MAPK/NF-κB (mitogen-activated protein kinase/nuclear factor-kappa B) pathway can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines. [5][19]* Monoamine Oxidase (MAO) Inhibition: Certain furanmethanamine derivatives act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. [6]MAO is an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and depression.

References

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. consensus.app [consensus.app]

- 18. consensus.app [consensus.app]

- 19. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furan Moiety: A Privileged Scaffold in Modern Therapeutic Agent Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its capacity to act as a bioisostere for phenyl rings and engage in hydrogen bonding, have cemented its role in the development of a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of the furan moiety's role in novel drug candidates, navigating from its fundamental physicochemical properties to its strategic application in drug design. We will delve into the synthetic accessibility of furan derivatives, explore their diverse pharmacological activities with a focus on oncology, and critically examine the metabolic pathways that influence their efficacy and safety profiles. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the furan scaffold in the pursuit of innovative therapeutics.

The Furan Ring: Physicochemical Properties and Strategic Value

The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, a deceptively simple structure that imparts a unique combination of hydrophobic and polar characteristics.[2] Despite having only one oxygen atom, furan exhibits aromaticity due to the delocalization of the oxygen's lone pair of electrons.[2] This aromaticity, however, is less pronounced than that of benzene, making the furan ring more reactive, particularly in electrophilic substitution reactions which typically occur at the electron-rich 2-position.[2]

From a drug design perspective, the furan moiety offers several strategic advantages:

-

Bioisosterism: Furan is a well-established bioisostere for the phenyl ring.[1][3] This substitution can be a powerful strategy to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while preserving or enhancing its biological activity.[4] The ether oxygen can act as a hydrogen bond acceptor, a feature absent in its carbocyclic counterpart, potentially leading to improved interactions with biological targets.[2]

-

Scaffold Versatility: The furan ring serves as a versatile and synthetically accessible scaffold.[5] Its structure can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[2] For instance, the introduction of electron-withdrawing groups, such as a nitro group, can significantly enhance the bioactivity of furan-containing compounds in antibacterial and anticancer contexts.[2]

-

Improved Pharmacokinetic Profile: The inclusion of a furan ring can favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its polarity, a consequence of the oxygen atom, can enhance aqueous solubility, a critical factor for bioavailability.[6]

Therapeutic Landscape of Furan-Containing Drugs

The versatility of the furan scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[7] This broad applicability highlights the furan ring's ability to be incorporated into diverse pharmacophores to achieve desired biological effects.[8][9]

Table 1: Prominent Examples of Furan-Containing Therapeutic Agents

| Drug Name | Therapeutic Class | Role of the Furan Moiety |

| Nitrofurantoin | Antibacterial | The nitro-substituted furan ring is crucial for the drug's mechanism of action, undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2] |

| Furosemide | Loop Diuretic | The furan ring is a core component of the pharmacophore, essential for its diuretic activity.[1] |

| Ranitidine | H2 Receptor Antagonist | The furan ring acts as a key structural element, contributing to the molecule's binding affinity for the H2 receptor.[1] |

| Amiodarone | Antiarrhythmic | The benzofuran core is integral to its function in treating and preventing irregular heartbeats.[1] |

| Ceftiofur | Antibacterial (Cephalosporin) | The furan ring is part of a side chain that influences the antibiotic's spectrum of activity and pharmacokinetic properties.[10] |

Beyond these established drugs, the furan moiety is a focal point of ongoing research, particularly in the development of novel anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][11]

The Furan Moiety in Oncology: A Focus on Mechanism and Activity

The furan nucleus is a prominent feature in a significant number of potent anticancer agents.[12] These compounds exert their cytotoxic effects through diverse mechanisms, often involving the inhibition of critical signaling pathways or cellular processes essential for cancer cell proliferation and survival.[1]

Case Study: Furan-Based Tubulin Polymerization Inhibitors

One well-documented anticancer mechanism for furan-containing compounds is the inhibition of tubulin polymerization.[10] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for cancer chemotherapy.

A recent study detailed the synthesis and evaluation of a series of furan-based compounds, identifying two potent derivatives, Compound 4 and Compound 7 , with significant cytotoxic activity against the MCF-7 breast cancer cell line.[10]

Table 2: In Vitro Cytotoxic Activity of Lead Furan-Based Compounds

| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-10A |

| Compound 4 | MCF-7 | 4.06 | > 4.9 |

| Compound 7 | MCF-7 | 2.96 | > 6.7 |

| Staurosporine (Ref.) | MCF-7 | 0.01 | - |

Data sourced from[10]. The Selectivity Index (SI) is the ratio of the IC₅₀ value in the normal cell line (MCF-10A) to that in the cancer cell line (MCF-7).

Further mechanistic studies revealed that these compounds induce cell cycle arrest at the G₂/M phase and trigger apoptosis through the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[10] Crucially, both compounds were shown to significantly inhibit tubulin polymerization, confirming their mechanism of action.[10]

Caption: Furan-based inhibitors targeting tubulin polymerization.

Metabolic Considerations: The Duality of Furan Bioactivation

A critical aspect of designing furan-containing therapeutics is understanding their metabolic fate. The furan ring can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can be a double-edged sword.[13][14]

On one hand, metabolic activation is integral to the mechanism of action of drugs like nitrofurantoin.[2] On the other hand, the oxidation of the furan ring can lead to the formation of reactive metabolites, which can cause toxicity, particularly hepatotoxicity.[13][15]

The primary P450-mediated bioactivation pathway involves the oxidation of the furan ring to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[7][16] BDA is an electrophilic intermediate that can readily react with cellular nucleophiles such as proteins and DNA, leading to cellular damage and toxicity.[14][17] The primary enzyme responsible for this conversion is CYP2E1.[14][18]

Caption: Metabolic activation and toxicity pathway of the furan ring.

This potential for toxicity necessitates careful consideration during the drug design process. Medicinal chemists often employ strategies to mitigate this risk, such as:

-

Structural Modification: Altering the substitution pattern on the furan ring can influence its susceptibility to metabolic activation.

-

Bioisosteric Replacement: In cases where furan-mediated toxicity is a significant concern, replacing the furan ring with another bioisostere, such as a thiophene or a substituted phenyl ring, may be a viable strategy.

Despite these concerns, for many furan-containing drugs, the therapeutic benefits significantly outweigh the potential risks when used as prescribed.[2]

Experimental Protocols for the Medicinal Chemist

To provide a practical framework for researchers, this section outlines key experimental methodologies for the synthesis and evaluation of furan-containing compounds.

Synthesis: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[8][11] The reaction is typically acid-catalyzed and proceeds via an intramolecular cyclization and dehydration.[12][19]

Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran [19]

-

Reaction Setup: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Dehydration: Equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

-

Reflux: Heat the mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylfuran.

Caption: Workflow for the Paal-Knorr furan synthesis.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic potential of novel compounds against cancer cell lines.[20] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]

Protocol: General MTT Assay for Cytotoxicity Screening [15][20][21]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Outlook

The furan scaffold is undeniably a privileged structure in medicinal chemistry, offering a unique combination of synthetic tractability and desirable physicochemical properties.[22] Its proven track record in a diverse range of approved drugs, coupled with its continued exploration in cutting-edge research, solidifies its importance for the future of drug discovery.[8] While the potential for metabolism-induced toxicity requires diligent evaluation and strategic design, the versatility of the furan ring provides medicinal chemists with a powerful tool to fine-tune molecular properties and develop novel therapeutic agents with enhanced efficacy and safety. As our understanding of disease biology deepens, the strategic application of the furan moiety will undoubtedly continue to yield innovative treatments for a wide spectrum of human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paal–Knorr synthesis of furans [quimicaorganica.org]

- 18. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. chalcogen.ro [chalcogen.ro]

An In-Depth Technical Guide to (2-Methylfuran-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methylfuran-3-yl)methanamine, a heterocyclic amine with growing interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable building block in the design of targeted therapeutics, with a particular focus on its application in the development of sirtuin inhibitors.

Core Compound Identification

This compound is a primary amine featuring a furan ring substituted with a methyl group at the 2-position and a methylamine group at the 3-position. Accurate identification is crucial for regulatory compliance, patent applications, and unambiguous scientific communication.

| Identifier | Value | Source |

| CAS Number | 35801-15-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (2-Methyl-3-furyl)methylamine, C-(2-Methyl-furan-3-yl)-methylamine | [1][2] |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| InChI Key | JBJAKJOQAZHEJQ-UHFFFAOYSA-N | N/A |

| SMILES | CC1=C(CN)OC=C1 | N/A |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in synthetic and biological settings. The following table summarizes key predicted and available data.

| Property | Value | Notes |

| Boiling Point | 159.9 ± 25.0 °C | Predicted[1] |

| Density | 1.024 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 9.12 ± 0.29 | Predicted[1] |

| Appearance | Light yellow to yellow liquid or solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the key intermediate, 2-methylfuran-3-carbaldehyde, followed by reductive amination. This approach offers a reliable and scalable route to the target compound.

Synthesis of 2-Methylfuran-3-carbaldehyde

A common method for the synthesis of 2-methylfuran-3-carbaldehyde involves the formylation of 2-methylfuran. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0-5 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Formylation: Once the Vilsmeier reagent has formed, add 2-methylfuran dropwise to the reaction mixture, ensuring the temperature remains between 10-20 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide or sodium carbonate solution, to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-methylfuran-3-carbaldehyde.

Reductive Amination to this compound

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[3] In this step, 2-methylfuran-3-carbaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a pressure vessel, dissolve 2-methylfuran-3-carbaldehyde in a suitable solvent, such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride.

-

Reducing Agent: Introduce a suitable reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).[4]

-

Reaction Conditions: If using a hydride reducing agent, the reaction can often be carried out at room temperature. For catalytic hydrogenation, elevated temperature and pressure may be required.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

-

Work-up:

-

For Hydride Reduction: Carefully quench the excess reducing agent with water or a dilute acid. Make the solution basic and extract the product with an organic solvent.

-

For Catalytic Hydrogenation: Filter off the catalyst.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reaction: This method is chosen for its high regioselectivity in the formylation of electron-rich heterocycles like furan.

-

Reductive Amination: This two-step, one-pot process is highly efficient for amine synthesis and avoids the over-alkylation issues often encountered in direct alkylation methods.[3] The choice of reducing agent can be tailored based on the scale of the reaction and the presence of other functional groups.

Self-Validating System:

The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This ensures the integrity of the final product.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[5][6] Furan-containing molecules exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[5][7] this compound serves as a valuable building block for introducing this versatile pharmacophore into novel drug candidates.

Role as a Scaffold in Sirtuin 2 (SIRT2) Inhibitors

A particularly promising application of furan-containing methanamine derivatives is in the development of inhibitors for Sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacetylases and has emerged as a promising therapeutic target for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[8]

Research has demonstrated that derivatives of (5-phenylfuran-2-yl)methanamine are potent inhibitors of SIRT2.[5][8] Structure-activity relationship (SAR) studies on this class of compounds have revealed that the furan-methanamine core is a crucial element for binding to the enzyme's active site. Molecular docking studies suggest that these inhibitors fit well within the hydrophobic pocket of SIRT2.[8]

The general structure-activity relationship for these furan-based SIRT2 inhibitors can be visualized as follows:

References

- 1. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts | MDPI [mdpi.com]

- 5. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecules | Free Full-Text | Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of (2-Methylfuran-3-yl)methanamine Hydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylfuran-3-yl)methanamine hydrochloride (CAS RN: 1197962-78-9) is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of a reactive primary amine, a methylated furan ring, and its formulation as a hydrochloride salt bestows upon it a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive examination of its physicochemical characteristics, analytical methodologies for its characterization, a plausible synthetic pathway, and critical safety protocols. The insights herein are intended to empower researchers to effectively utilize this compound in synthetic applications and drug discovery endeavors.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound hydrochloride is comprised of a 2-methylfuran core substituted at the 3-position with an aminomethyl group, which is protonated and stabilized by a chloride counter-ion.

Molecular Structure

The structure combines the aromaticity and reactivity of a furan ring with the nucleophilicity of a primary amine.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O5 [label="O"]; C6 [label="CH₃"]; C7 [label="CH₂"]; N8 [label="NH₃⁺"]; Cl9 [label="Cl⁻", fontcolor="#EA4335"];

// Define positions C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; C3 [pos="-0.59,-0.81!"]; C4 [pos="0.59,-0.81!"]; O5 [pos="0.95,0.31!"]; C6 [pos="1.9,1.3!"]; C7 [pos="-1.6,-1.8!"]; N8 [pos="-1.2,-2.8!"]; Cl9 [pos="0.5,-3.2!"];

// Define bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O5 [len=1.5]; O5 -- C1 [len=1.5]; C1 -- C6 [len=1.5, label=""]; C3 -- C7 [len=1.5, label=""]; C7 -- N8 [len=1.5, label=""];

// Add labels for furan ring positions pos_2 [label="2", pos="1.3,0.8!"]; pos_3 [label="3", pos="-0.9,-1.2!"]; pos_4 [label="4", pos="0.9,-1.2!"]; pos_5 [label="5", pos="-1.3,0.8!"]; }

Figure 1: Structure of this compound Hydrochloride

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value | Reference |

| CAS Number | 1197962-78-9 | [1][2] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| IUPAC Name | (2-methylfuran-3-yl)methanaminium chloride | N/A |

| SMILES | NCC1=C(C)OC=C1.[H]Cl | [1] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. As a hydrochloride salt, this compound is expected to be a crystalline solid with appreciable solubility in polar protic solvents.

| Property | Value / Expected Value | Rationale / Reference |

| Physical Form | Solid | Typical for amine hydrochloride salts.[3] |

| Melting Point | 72 - 92 °C | For the related compound (Tetrahydrofuran-3-yl)methanamine hydrochloride.[4] A defined range is expected for the pure furan analog. |

| Boiling Point | Not Applicable (decomposes) | Salts typically decompose at high temperatures rather than boil. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The ionic nature of the salt promotes solubility in polar protic solvents. The free base would exhibit different solubility.[5] |

| pKa (of conjugate acid) | ~9-10 (Predicted) | The pKa of the ammonium group is expected to be similar to that of other primary alkylammonium ions. |

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of the molecule is crucial for its application as a synthetic intermediate.

Plausible Synthetic Pathway

A common and efficient route to primary amines of this type is through the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde. A plausible route starts from 2-methylfuran-3-carbonitrile.

Start [label="2-Methylfuran-3-carbonitrile", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Reduction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent1 [label="Reducing Agent\n(e.g., LiAlH₄ in THF or H₂/Raney Ni)", shape=box, style=dashed]; Intermediate [label="this compound\n(Free Base)"]; Step2 [label="Salt Formation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent2 [label="HCl in solvent\n(e.g., Diethyl Ether or Isopropanol)", shape=box, style=dashed]; End [label="this compound\nHydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Reagent1 -> Step1 [style=dotted]; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2 [style=dotted]; Step2 -> End; }

Causality Behind Experimental Choices:

-

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for converting nitriles to primary amines. Catalytic hydrogenation (H₂/Raney Ni) is an alternative, often preferred in industrial settings for its scalability and avoidance of metal hydride waste streams.[6]

-

Salt Formation: The conversion of the free base amine to its hydrochloride salt is typically performed by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride. This process is often quantitative and results in the precipitation of the salt, which aids in purification and improves the compound's stability and handling characteristics.

Chemical Reactivity and Stability

-

Amine Group: The primary amine is nucleophilic (in its free base form) and can participate in a wide range of reactions, including acylation, alkylation, and Schiff base formation.

-

Furan Ring: The furan ring is an electron-rich aromatic system.[7] It is susceptible to electrophilic substitution, typically at the C5 position. However, the furan ring is also prone to degradation under strongly acidic conditions.[7]

-

Stability and Storage: As a hydrochloride salt, the amine is protected from oxidative degradation. The compound should be stored in a cool, dry place, under an inert atmosphere, and protected from light to prevent potential degradation of the furan moiety.[3] Chemical suppliers recommend storage at 2-8 °C.[8]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is the cornerstone of chemical research, ensuring identity and purity. The following section details the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular structure. Spectra are typically acquired in deuterated solvents like D₂O or DMSO-d₆.

Predicted ¹H NMR Spectral Data (in D₂O):

-

δ ~7.4-7.6 ppm (doublet, 1H): Proton at the C5 position of the furan ring.

-

δ ~6.4-6.6 ppm (doublet, 1H): Proton at the C4 position of the furan ring.

-

δ ~4.0-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-NH₃⁺).

-

δ ~2.3-2.5 ppm (singlet, 3H): Methyl protons (-CH₃).

-

δ ~4.8 ppm (singlet, broad): Protons from the ammonium group (-NH₃⁺) and residual H₂O in the solvent.

Rationale: The chemical shifts are estimated based on published data for 2-methylfuran and related structures.[9] The furan protons are in the aromatic region, the methylene protons are deshielded by the adjacent ammonium group, and the methyl group is in the typical alkyl region.

Predicted ¹³C NMR Spectral Data:

-

δ ~150-155 ppm: C2 (carbon bearing the methyl group).

-

δ ~140-145 ppm: C5 (furan CH).

-

δ ~115-120 ppm: C3 (carbon bearing the aminomethyl group).

-

δ ~110-115 ppm: C4 (furan CH).

-

δ ~35-40 ppm: Methylene carbon (-CH₂-).

-

δ ~12-15 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Ensure the ATR crystal is clean by wiping with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Key Vibrational Frequencies:

-

2800-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group (-NH₃⁺).

-

~3100 cm⁻¹: Aromatic C-H stretching of the furan ring.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the furan ring.

-

~1000-1250 cm⁻¹: C-O-C stretching of the furan ring.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Protocol: Electrospray Ionization (ESI-MS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the sample directly into the ESI source or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode.

Expected Observations:

-

The primary observed ion will be the molecular ion of the free base, [M+H]⁺, at m/z 112.08 . This is because the hydrochloride salt dissociates in solution, and the free amine is readily protonated in the ESI source.

-

Expected fragmentation pattern: Key fragments would likely arise from the loss of ammonia (m/z 95) and cleavage of the bond between the furan ring and the methylene group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this non-volatile, polar compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at ~220 nm (furan chromophore).

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of ~1 mg/mL.

Rationale for Protocol Choices:

-

A C18 column is a robust, general-purpose choice for reversed-phase chromatography.

-

An acidic modifier (TFA or formic acid) is used to ensure good peak shape for the amine by keeping it consistently protonated.

-

A gradient elution is necessary to ensure the compound elutes with a sharp peak and to separate it from potential impurities with different polarities.

Safety and Handling

Adherence to proper safety protocols is non-negotiable. The safety profile is derived from the general hazards associated with furan derivatives and aliphatic amines.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[3]

-

Fire Safety: While the hydrochloride salt itself is not highly flammable, the furan moiety can be. Keep away from heat and open flames. Use appropriate fire extinguishers (dry chemical, CO₂).[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.

Applications and Significance in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its bioisosteric relationship with the phenyl ring, coupled with improved solubility and metabolic profiles in some cases, makes it an attractive moiety for drug design.

-

Synthetic Intermediate: The primary amine serves as a crucial handle for introducing the 2-methylfuran-3-yl)methyl scaffold into larger, more complex molecules through standard amide bond formation or reductive amination.[12]

-

Scaffold for Bioactive Molecules: Furan-containing compounds have demonstrated a wide range of biological activities. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a target for diseases including cancer and neurodegeneration.

-

Biomass-Derived Feedstock: The furan core can be derived from biomass sources like furfural, positioning this compound class within the realm of green and sustainable chemistry.[13][14]

This technical guide provides a foundational understanding of this compound hydrochloride, equipping researchers with the necessary knowledge for its effective and safe utilization in the laboratory.

References

- 1. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1197962-78-9 this compound hydrochloride AKSci 3839FE [aksci.com]

- 3. Furan-3-yl(phenyl)methanamine hydrochloride | 2230800-24-3 [sigmaaldrich.com]

- 4. 184950-35-4 (Tetrahydrofuran-3-yl)methanamine hydrochloride AKSci J58939 [aksci.com]

- 5. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(Furan-3-yl)ethanamine hydrochloride | CAS#:1989672-71-0 | Chemsrc [chemsrc.com]

- 9. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]

- 11. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [mdpi.com]

The Ascendant Role of 2-Methylfuran Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan nucleus, a cornerstone in heterocyclic chemistry, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-methylfuran is emerging as a particularly valuable building block, offering a unique combination of physicochemical properties, synthetic accessibility, and biological relevance. This guide provides an in-depth technical overview of 2-methylfuran and its derivatives in the context of drug discovery and development. We will explore its synthesis from renewable resources, delve into its metabolic fate and toxicological considerations, and critically evaluate its role as a bioisostere for common aromatic moieties. Furthermore, this document will detail the burgeoning applications of 2-methylfuran-containing compounds across various therapeutic areas, supported by mechanistic insights and detailed experimental protocols.

The 2-Methylfuran Core: An Introduction to its Significance

2-Methylfuran, also known as sylvan, is a five-membered aromatic heterocycle distinguished by the presence of an oxygen atom and a methyl group at the 2-position.[2] This seemingly simple structure imparts a set of properties that are highly advantageous in medicinal chemistry. The furan ring itself can act as a bioisosteric replacement for phenyl or thiophene rings, offering modulation of steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[3] The addition of the 2-methyl group further refines these characteristics, influencing the molecule's lipophilicity, conformation, and potential for metabolic transformation.

Historically, 2-methylfuran has been utilized as a chemical intermediate in the synthesis of various pharmaceuticals, including the antimalarial drugs chloroquine and primaquine, as well as vitamin B1.[1][4][5] However, contemporary research is increasingly focused on incorporating the 2-methylfuran moiety directly into the core structure of novel drug candidates to leverage its unique pharmacological potential.

Synthesis of 2-Methylfuran and its Derivatives

A significant advantage of 2-methylfuran is its accessibility from renewable biomass. The primary route to 2-methylfuran involves the catalytic hydrogenolysis of furfural, which is readily obtained from the dehydration of pentose sugars found in hemicellulose.[2][6]

General Synthesis of 2-Methylfuran from Furfural

The conversion of furfural to 2-methylfuran is typically achieved through a vapor-phase hydrogenation-hydrogenolysis sequence.[2] This process involves the initial reduction of the aldehyde group to a hydroxyl group, forming furfuryl alcohol, followed by the hydrogenolysis of the hydroxyl group.

Workflow for Catalytic Hydrogenation of Furfural to 2-Methylfuran:

Caption: General reaction scheme for the synthesis of 2-methylfuran from furfural.

A variety of catalysts have been developed to optimize this conversion, with copper-based systems being common.[7]

Synthesis of Substituted 2-Methylfuran Derivatives: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted furans from 1,4-dicarbonyl compounds.[8][9] This acid-catalyzed cyclization and dehydration is highly effective for preparing polysubstituted 2-methylfurans.

Mechanism of the Paal-Knorr Furan Synthesis:

Caption: Stepwise mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate [10]

-

Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione, 1 mmol) and a suitable solvent (e.g., ethanol/water, 1:1, 3 mL).

-

Catalyst Addition: Add a catalytic amount of hydrochloric acid (2-3 drops of a 1 M solution). Note: For some substrates, an acid catalyst may not be necessary under microwave irradiation.

-

Reaction Execution: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes, ensuring the internal pressure remains within the instrument's safe limits.

-

Workup and Purification: After cooling, transfer the reaction mixture to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. After filtration and solvent removal under reduced pressure, the crude product can be purified by silica gel column chromatography if necessary.

Synthesis of 2-Methylfuran-2-Carboxamides

Furan-2-carboxamides are a class of compounds that have shown promising biological activity, including antibiofilm properties.[11]

Detailed Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide [11]

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-furoic acid (0.82 mmol) and carbonyldiimidazole (CDI) (0.90 mmol) in tetrahydrofuran (THF) (1.7 mL). Stir the mixture for 2 hours at 45°C.

-

Amine Addition: In a separate flask, dissolve 1,4-diaminobenzene (1.49 mmol) in THF (2 mL). Add the activated carboxylic acid solution dropwise (approximately 1 drop every 30 seconds) to the amine solution.

-

Reaction Execution: Stir the reaction mixture at 45°C for 18 hours.

-

Workup and Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium bicarbonate. Dry the organic layer with anhydrous sodium sulfate. Purify the product by flash column chromatography (eluent: hexane-ethyl acetate 7:3).

Physicochemical Properties and Bioisosterism

The utility of the 2-methylfuran scaffold in medicinal chemistry is intrinsically linked to its physicochemical properties and its ability to act as a bioisostere for other aromatic rings. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties to enhance efficacy, improve its pharmacokinetic profile, or reduce toxicity.[3]

Comparison with Phenyl and Thiophene Rings

The 2-methylfuran ring is often considered a bioisostere of the phenyl and thiophene rings. However, there are subtle but significant differences in their properties that a medicinal chemist can exploit.

| Property | 2-Methylfuran | Phenyl | Thiophene | Rationale |

| Aromaticity | Lower | Higher | Intermediate | The higher electronegativity of oxygen in furan reduces the delocalization of its lone pair electrons into the ring compared to the less electronegative sulfur in thiophene and the all-carbon system of benzene.[12] |

| Dipole Moment | Higher | Lower | Intermediate | The oxygen heteroatom introduces a significant dipole moment. |

| Hydrogen Bond Acceptor | Yes (Oxygen) | No | No | The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for receptor binding. |

| Oxidation Potential | Higher | Lower | Intermediate | The electron-rich nature of the furan ring makes it more susceptible to oxidation compared to benzene.[12] |

| Metabolic Stability | Generally Lower | Generally Higher | Intermediate | The furan ring can be susceptible to metabolic oxidation, which can be a liability but also a point for metabolic soft-spot introduction. |

The Impact of the 2-Methyl Group

The methyl group at the 2-position of the furan ring further influences its properties:

-